molecular formula C8H20Cl2N2 B7896748 (S)-2-(tert-Butyl)piperazine dihydrochloride

(S)-2-(tert-Butyl)piperazine dihydrochloride

Cat. No.: B7896748
M. Wt: 215.16 g/mol
InChI Key: FKVAHPAJPGKVHW-XCUBXKJBSA-N
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Chemical Reactions Analysis

(S)-2-(tert-Butyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butyl)piperazine involves its interaction with molecular targets and pathways in biological systems. The compound’s polar nitrogen atoms and conformational flexibility allow it to interact favorably with macromolecules, enhancing its biological activity . The specific molecular targets and pathways depend on the particular application and the biological system being studied.

Biological Activity

(S)-2-(tert-Butyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a tert-butyl group at the 2-position. Its molecular formula is C₈H₁₈Cl₂N₂, and it has a molecular weight of 209.15 g/mol. The compound's structure contributes to its interaction with various biological targets, particularly in the central nervous system and for potential anti-inflammatory applications.

1. Antagonistic Activity on Histamine Receptors

Research has demonstrated that this compound exhibits significant binding affinity to human histamine H₃ receptors (hH₃R). In a study evaluating various derivatives, it was found that compounds with similar piperazine structures showed affinities ranging from 16.0 nM to 120 nM, indicating potential for therapeutic applications in neurological disorders .

Table 1: Binding Affinity of Piperazine Derivatives to hH₃R

Compound IDBinding Affinity (K_i, nM)
416.0
1050.0
16120.0
2280.0

2. Anticonvulsant Activity

Compounds related to (S)-2-(tert-Butyl)piperazine have shown promising anticonvulsant properties in animal models. Specifically, derivatives were tested in the maximal electroshock-induced seizure (MES) model, where they demonstrated significant protective effects against seizures, suggesting their potential use in epilepsy treatment .

3. Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that piperazine derivatives can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator in the inflammatory response . This mechanism could position this compound as a candidate for treating inflammatory diseases.

Case Study: Anticancer Activity

In a study focusing on the anticancer activity of piperazine derivatives, this compound was evaluated against various cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with observed IC₅₀ values in the low micromolar range .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Remarks
MCF-70.65Induces apoptosis
MEL-82.41Moderate activity
U-937>10Limited effect

Research on Multidrug Resistance

Further studies have explored the potential of this compound as an efflux pump inhibitor in multidrug-resistant bacteria such as Escherichia coli. The compound was found to enhance the efficacy of conventional antibiotics by inhibiting the AcrAB-TolC efflux pump, suggesting its role as an antibiotic potentiator .

Properties

IUPAC Name

(2S)-2-tert-butylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVAHPAJPGKVHW-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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